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Compound of Interest

Compound Name: ICA-105574

Cat. No.: B1674253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of the hERG

potassium channel activator, ICA-105574, with other known hERG activators. The information

presented is collated from independent research studies to provide a comprehensive overview

of its mechanism of action, supported by experimental data and detailed protocols.

Introduction to ICA-105574
ICA-105574 is a potent and selective activator of the human Ether-à-go-go-Related Gene

(hERG) potassium channel, which plays a critical role in cardiac repolarization. Dysfunction of

the hERG channel is associated with Long QT Syndrome, a disorder that can lead to life-

threatening cardiac arrhythmias. hERG channel activators are being investigated as potential

therapeutic agents to restore normal channel function and shorten the action potential duration.

The primary mechanism of action for ICA-105574 is the removal of hERG channel inactivation,

a key gating process that regulates channel activity.[1]

Comparative Analysis of hERG Channel Activators
The following table summarizes the electrophysiological effects of ICA-105574 in comparison

to other well-characterized hERG channel activators: RPR260243, PD-118057, and NS1643.

The data is compiled from studies utilizing whole-cell patch-clamp techniques on heterologous

expression systems (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
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Parameter ICA-105574 RPR260243 PD-118057 NS1643

Primary

Mechanism

Removes

inactivation

Slows

deactivation

Attenuates

inactivation

Attenuates

inactivation,

shifts activation

EC₅₀ ~0.5 µM[1]
~15 µM (for tail

current)

Not clearly

defined
~10.5 µM[2]

Effect on

Inactivation

Strong

attenuation,

>180 mV positive

shift in V₁/₂

Modest

attenuation

Attenuates

inactivation, +19

mV shift in V₁/₂

at 10 µM

Shifts V₁/₂ of

inactivation by

+21 to +35 mV

Effect on

Activation

Small

hyperpolarizing

shift at higher

concentrations

No significant

effect

No significant

effect

Negative shift in

V₁/₂ of activation

Effect on

Deactivation

2-fold slowing at

3 µM

Pronounced

slowing

No significant

effect

Slows

deactivation

Cell System(s)

Studied

HEK293,

Xenopus oocytes

HEK293,

Xenopus oocytes
Xenopus oocytes

Xenopus

oocytes,

HEK293, CHO

Experimental Protocols
The following section details a representative experimental protocol for characterizing the

effects of hERG channel modulators using whole-cell patch-clamp electrophysiology.

Cell Preparation and Solutions
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably

transfected with hERG cDNA are commonly used.

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with

fetal bovine serum, antibiotics, and a selection agent (e.g., G418). For experiments, cells are

dissociated using a non-enzymatic solution and plated onto glass coverslips.
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Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

The pH is adjusted to 7.4 with NaOH.[3]

Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.374 CaCl₂, 1.75 MgCl₂, 4

Na₂-ATP. The pH is adjusted to 7.2 with KOH.[3]

Electrophysiological Recordings
Technique: Whole-cell patch-clamp recordings are performed using an appropriate amplifier

and data acquisition system.

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the

intracellular solution.

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell

membrane before rupturing the patch to achieve the whole-cell configuration.

Voltage-Clamp Protocols:

Holding Potential: Cells are typically held at -80 mV.[3]

Activation Protocol: To elicit hERG currents, a depolarizing step to a voltage between +20

mV and +60 mV for a duration of 500 ms to 2 s is applied.[3][4]

Tail Current Protocol: Following the depolarizing step, the membrane potential is

repolarized to a level between -40 mV and -120 mV to record the tail currents, which

reflect the deactivation of the channels.[4][5]

Inactivation Protocol: To assess the voltage dependence of inactivation, a two-pulse

protocol is used. A prepulse to various voltages is applied to induce inactivation, followed

by a test pulse to a depolarized potential to measure the available current.

Visualizing Mechanisms and Workflows
hERG Channel Gating and Modulation by ICA-105574
The following diagram illustrates the principal states of the hERG channel and the mechanism

by which ICA-105574 promotes the open state.
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Caption: Mechanism of ICA-105574 on hERG channel gating.

Experimental Workflow for Electrophysiological
Analysis
This diagram outlines the typical workflow for assessing the effect of a compound like ICA-
105574 on hERG channels using the patch-clamp technique.
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Caption: Workflow for patch-clamp analysis of hERG modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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